molecular formula C16H17ClO B1608695 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene CAS No. 85909-36-0

1-(2-Chloropropoxy)-2-(phenylmethyl)benzene

Cat. No. B1608695
CAS RN: 85909-36-0
M. Wt: 260.76 g/mol
InChI Key: DHZSNIQVQQXCQB-UHFFFAOYSA-N
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Description

1-(2-Chloropropoxy)-2-(phenylmethyl)benzene, also known as CPPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPPB belongs to the class of compounds known as benzyl ethers, which have been found to exhibit a range of biological activities. In

Scientific Research Applications

Chemical Reactions and Synthesis

1-(2-Chloropropoxy)-2-(phenylmethyl)benzene is involved in various chemical reactions and synthetic processes. For example, it participates in the oxidation of cyclopropylamines and aziridines with lead tetraacetate, resulting in products like cinnamaldehyde and benzaldehyde through intermediates like nitrenium ions. This reaction illustrates its potential in creating novel compounds through C=C bond cleavage of cycloalkenes (Hiyama, Koide, & Nozaki, 1975).

Catalysis and Polymerization

In catalysis, this compound derivatives can act as precursors or intermediates. For instance, reactions catalyzed by gold(I) complexes demonstrated effective hydroalkoxylation of allenes, showcasing the compound's utility in synthesizing alkyl allylic ethers with high regio- and stereoselectivity (Zhang & Widenhoefer, 2008). Additionally, it has applications in polymer chemistry, such as the synthesis of aromatic polyamides derived from 2,6‐bis(4‐aminophenoxy)naphthalene and various aromatic dicarboxylic acids, where it contributes to the development of polymers with high thermal stability and mechanical strength (Yang, Hsiao, & Yang, 1996).

Environmental and Material Science

In environmental science, the transformation products of UV filters like 2,4-dihydroxybenzophenone, which is structurally related to this compound, have been studied for their potential ecological and health impacts when subjected to chlorination treatments, revealing the formation of chlorinated benzoquinones and polycyclic aromatic hydrocarbons (Sun et al., 2019). This research underscores the importance of understanding the environmental behavior of chemical compounds derived from or related to this compound.

Advanced Materials

The compound also plays a role in the development of advanced materials. For example, new fluorinated monomers containing an ester function in the spacer, which are precursors of side chain liquid crystalline polysiloxanes, have been synthesized. These monomers and their polymers exhibit high smectogen properties, indicating the compound's utility in creating materials with unique liquid crystalline behaviors (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

properties

IUPAC Name

1-benzyl-2-(2-chloropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO/c1-13(17)12-18-16-10-6-5-9-15(16)11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZSNIQVQQXCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006498
Record name 1-Benzyl-2-(2-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85909-36-0
Record name 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85909-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloropropoxy)-2-(phenylmethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085909360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-2-(2-chloropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloropropoxy)-2-(phenylmethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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